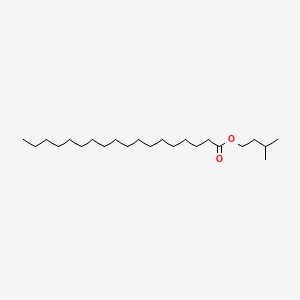

Isopentyl stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

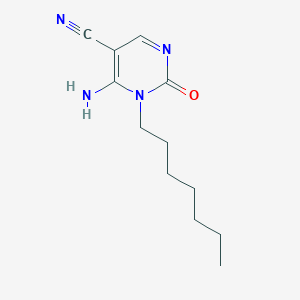

Isopentyl stearate is a chemical compound that is part of the ester family . It is derived from isopentyl alcohol and stearic acid .

Synthesis Analysis

The synthesis of isopentyl stearate can be achieved through the Fischer esterification process . This involves the reaction of isopentyl alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Molecular Structure Analysis

Isopentyl stearate has the molecular formula C23H46O2 . The structure of esters, like isopentyl stearate, generally involves a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

The chemical reactions involving isopentyl stearate are similar to those of other esters. The Fischer esterification process is a common reaction involving esters . This process involves the reaction of a carboxylic acid and an alcohol, producing an ester and water .Physical And Chemical Properties Analysis

Isopentyl stearate has a molecular weight of 354.61 . It has various physical and chemical properties such as ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and enthalpy of fusion at standard conditions .Mécanisme D'action

Safety and Hazards

While specific safety data for isopentyl stearate was not found, similar compounds like isopentyl acetate have safety data available. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its flammability and potential for causing skin and eye irritation .

Propriétés

Numéro CAS |

627-88-3 |

|---|---|

Nom du produit |

Isopentyl stearate |

Formule moléculaire |

C23H46O2 |

Poids moléculaire |

354.6 g/mol |

Nom IUPAC |

3-methylbutyl octadecanoate |

InChI |

InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h22H,4-21H2,1-3H3 |

Clé InChI |

WDQOEAOLRIMQDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |

melting_point |

25.5 °C |

Autres numéros CAS |

627-88-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]picene](/img/structure/B1614567.png)

![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)